5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide
Description
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide is a synthetic carboxamide derivative featuring a 1,4-thiazepane ring system substituted with a 5-oxo group and a 3,4,5-trimethoxyphenyl moiety. This compound belongs to a broader class of thiazepane derivatives investigated for diverse biological activities, including herbicidal properties . The 3,4,5-trimethoxyphenyl group is a recurring pharmacophore in medicinal chemistry, often associated with tubulin polymerization inhibition and anticancer activity . However, in this compound, its primary reported activity is herbicidal, as demonstrated in preliminary screenings .
Properties
IUPAC Name |
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-20-11-6-9(7-12(21-2)14(11)22-3)16-15(19)10-8-23-5-4-13(18)17-10/h6-7,10H,4-5,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKYBFGMHCPMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step often involves the use of reagents such as trimethoxybenzene derivatives and coupling agents to attach the aromatic group to the thiazepane ring.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues within the 1,4-Thiazepane-3-carboxamide Series
The target compound is part of a series where the R-group (attached to the carboxamide nitrogen) is varied. Key analogues and their biological profiles include:
Key Findings :
- The 3,4,5-trimethoxyphenyl-substituted derivative exhibits moderate herbicidal activity against rape (Brassica napus), comparable to 4-chlorobenzyl analogues but less potent than 4-methoxyphenyl derivatives .
- All tested thiazepane carboxamides showed weak activity against barnyard grass (Echinochloa crus-galli), suggesting selectivity for dicotyledonous weeds .
Functional Analogues with the 3,4,5-Trimethoxyphenyl Pharmacophore
The 3,4,5-trimethoxyphenyl group is a critical structural element in compounds targeting tubulin polymerization, a mechanism exploited in anticancer drug design. Notable examples include:
2.2.1. Combretastatin A-4 Derivatives
Combretastatin A-4 (CA-4), a natural stilbene derivative, and its prodrugs (e.g., sodium phosphate salt 1n ) are potent tubulin inhibitors with anticancer activity. While structurally distinct from the thiazepane carboxamide, CA-4 derivatives share the 3,4,5-trimethoxyphenyl group and highlight the importance of this substituent in bioactivity .
2.2.2. Gallic Acid-Derived Indanones
Compound 8 (2-(3,4-methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindanone), a gallic acid derivative, demonstrates potent anticancer activity via tubulin inhibition. Unlike the herbicidal thiazepane carboxamide, compound 8 targets cancer cells (IC₅₀ values in nanomolar ranges) and exhibits low acute toxicity (safe up to 300 mg/kg in mice) .
Comparative Table :
Mechanistic and Structural Insights
- Herbicidal vs. Anticancer Activity: The 3,4,5-trimethoxyphenyl group’s role varies with scaffold context. In thiazepane carboxamides, it contributes to herbicidal activity, possibly through interference with plant-specific metabolic pathways. In indanones or stilbenes, it enhances tubulin binding, disrupting mitosis in cancer cells .
- Solubility Considerations : Unlike combretastatin A-4 prodrugs (e.g., 1n ), which are modified for aqueous solubility, the thiazepane carboxamide’s solubility profile remains unstudied but may limit its agricultural or pharmaceutical applications .
Biological Activity
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
Research indicates that 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide acts primarily as a kinase inhibitor , specifically targeting ERK1/2 pathways. This inhibition is crucial for the treatment of diseases mediated by these kinases, such as certain cancers and inflammatory conditions .
Antimicrobial Properties
A series of studies have evaluated the antimicrobial activity of thiazepane derivatives. For instance, compounds similar to 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide exhibited significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values reported were as low as 10.7 μmol/mL for certain derivatives .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Study 1: Antimicrobial Efficacy
A study published in 2017 synthesized various thiazepane derivatives for antimicrobial testing. Among these, compounds with structural similarities to 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide showed potent activity against both Gram-positive and Gram-negative bacteria. The best-performing compound had an MIC of 10.7 μmol/mL against Staphylococcus aureus .
Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer properties of thiazepane derivatives. The results indicated that treatment with 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide led to a significant reduction in cell viability in various cancer cell lines (e.g., MCF-7 and HeLa) compared to untreated controls. The compound's ability to induce cell cycle arrest at the G2/M phase was particularly noted .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC (μmol/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10.7 | Significant growth inhibition |
| Anticancer | MCF-7 (breast cancer) | N/A | Induction of apoptosis |
| Anticancer | HeLa (cervical cancer) | N/A | Cell cycle arrest at G2/M phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
